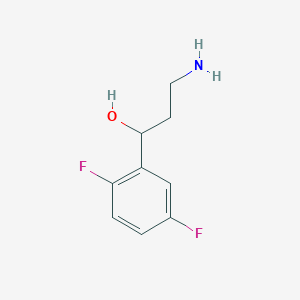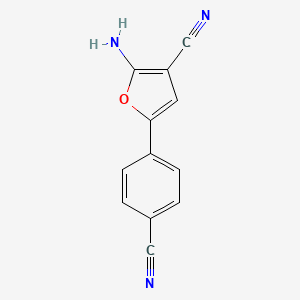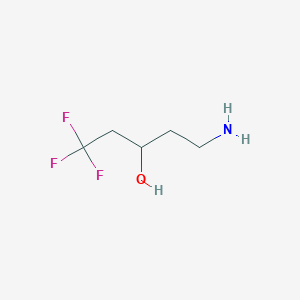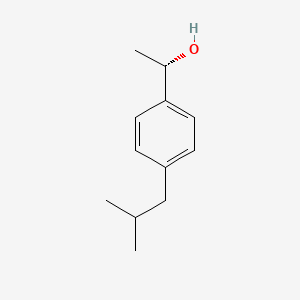
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine is a compound that features a pyrazole ring attached to a cyclopropane moiety with an amine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex molecules . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or copper can enhance the efficiency of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield pyrazole derivatives with different substituents, while substitution reactions can introduce new functional groups to the amine .
Applications De Recherche Scientifique
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane moiety may also contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Pyrazol-5-yl)cyclopropan-1-amine: Similar structure but with a different position of the pyrazole ring.
1-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine: Contains a methyl group on the pyrazole ring
Uniqueness
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine is unique due to its specific arrangement of the pyrazole and cyclopropane moieties, which can influence its chemical reactivity and biological activity. The presence of the amine group also adds to its versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C6H9N3 |
|---|---|
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
1-(1H-pyrazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3/c7-6(2-3-6)5-1-4-8-9-5/h1,4H,2-3,7H2,(H,8,9) |
Clé InChI |
BPVJOUUTRZTKCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)

![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)

![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)
